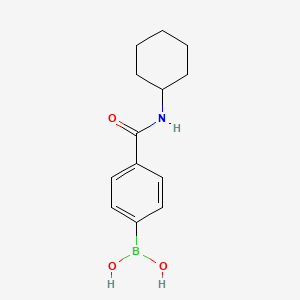

4-(Cyclohexylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(cyclohexylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h6-9,12,17-18H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTMUEHMFSJFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378402 | |

| Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762262-07-7 | |

| Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Cyclohexylaminocarbonyl)phenylboronic Acid: Synthesis, Characterization, and Application in Serine Protease Inhibition

This technical guide provides a comprehensive overview of 4-(Cyclohexylaminocarbonyl)phenylboronic acid, a molecule of significant interest to researchers and scientists in the field of drug development. This document delves into its molecular structure, a detailed synthesis protocol, analytical characterization, and its promising application as a serine protease inhibitor.

Molecular Structure and Physicochemical Properties

This compound, also known by its synonyms N-cyclohexyl-4-boronobenzamide and (4-(cyclohexylcarbamoyl)phenyl)boronic acid, is an organic compound featuring a phenylboronic acid moiety linked to a cyclohexyl group via an amide bond.[1] This unique structure imparts specific chemical and physical properties that are pivotal to its biological activity.

The presence of the boronic acid group is central to its function as a reversible covalent inhibitor, a characteristic that has propelled the investigation of boronic acids in medicinal chemistry.[2][3] The cyclohexylaminocarbonyl substituent significantly influences the molecule's lipophilicity and steric profile, which in turn affects its binding affinity and selectivity for target enzymes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 762262-07-7 | --INVALID-LINK-- |

| Molecular Formula | C13H18BNO3 | [1] |

| Molecular Weight | 247.10 g/mol | [1] |

| Melting Point | 174-178°C | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Poorly soluble in nonpolar solvents like hexanes.[4] | General knowledge on phenylboronic acids |

Synthesis and Purification

The synthesis of this compound is typically achieved through an amidation reaction between 4-carboxyphenylboronic acid and cyclohexylamine. This reaction forms a stable amide linkage, yielding the desired product. The following protocol is a representative procedure adapted from established methods for similar amide bond formations.[5]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

4-Carboxyphenylboronic acid

-

Cyclohexylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1 equivalent) in anhydrous DCM or THF.

-

Addition of Reagents: To this solution, add cyclohexylamine (1.1 equivalents) and a catalytic amount of DMAP.

-

Coupling Agent: In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM or THF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath) with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, followed by saturated NaHCO3 solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by one of the following methods:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pure crystalline solid.[4]

-

Silica Gel Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]

Caption: Synthetic workflow for this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the protons of the cyclohexyl group, and the amide proton. The aromatic protons will likely appear as two doublets in the region of 7.5-8.5 ppm. The cyclohexyl protons will exhibit complex multiplets in the aliphatic region (1.0-4.0 ppm). The amide proton (NH) should appear as a broad singlet or a doublet, depending on the solvent and concentration.[1][7]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the cyclohexyl ring, and the carbonyl carbon of the amide group. The carbonyl carbon is expected to resonate around 165-175 ppm. The aromatic carbons will appear in the 120-140 ppm range, and the cyclohexyl carbons in the 20-50 ppm range.[1][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands to expect include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.[9]

-

N-H stretch: A sharp to moderately broad peak around 3300 cm⁻¹ for the amide N-H bond.

-

C=O stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.[10]

-

N-H bend (Amide II): A band in the region of 1510-1570 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the molecular ion peak [M+H]⁺ or [M-H]⁻ is expected at m/z 248.1 or 246.1, respectively. The fragmentation pattern will likely involve the loss of water from the boronic acid moiety and cleavage of the amide bond.[12][13][14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or triethylamine), can effectively separate the product from any starting materials or byproducts.[16][17][18]

Application as a Serine Protease Inhibitor

Arylboronic acids are well-established as potent and reversible inhibitors of serine proteases.[2][19][20] These enzymes play critical roles in various physiological and pathological processes, making them attractive targets for drug development.

Mechanism of Inhibition

The inhibitory action of this compound against serine proteases is attributed to the ability of the boronic acid moiety to form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site. This adduct mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.[20][21][22] The interaction is reversible, which can be advantageous in drug design to minimize off-target effects.

The key steps in the inhibition mechanism are:

-

Binding: The inhibitor binds to the active site of the serine protease. The cyclohexylaminocarbonyl group likely interacts with the S1 specificity pocket of the enzyme, contributing to binding affinity and selectivity.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser195 in chymotrypsin) performs a nucleophilic attack on the electrophilic boron atom of the boronic acid.

-

Tetrahedral Adduct Formation: This attack results in the formation of a stable, covalent, tetrahedral boronate adduct. This complex effectively inactivates the enzyme.

Caption: Mechanism of serine protease inhibition by a boronic acid derivative.

Conclusion

This compound is a valuable building block for the development of novel therapeutics, particularly as an inhibitor of serine proteases. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by a suite of analytical methods. The insights provided in this guide are intended to support researchers in their efforts to synthesize, characterize, and utilize this promising compound in drug discovery and development programs.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. whitman.edu [whitman.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. researchgate.net [researchgate.net]

- 18. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. - R Discovery [discovery.researcher.life]

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4][5][6] Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a cyclohexylamide group, which can modulate physicochemical properties such as solubility and lipophilicity, or act as a key binding element in drug-target interactions.

This guide provides a detailed exploration of the synthesis of this valuable building block. We will delve into the strategic considerations behind the synthetic route, provide a robust, step-by-step protocol, and address the common challenges and critical parameters that ensure a successful outcome. The methodologies described herein are grounded in established chemical principles and validated through practical application, offering a reliable resource for researchers in the field.

Compound Profile

| Property | Value |

| IUPAC Name | (4-(Cyclohexylcarbamoyl)phenyl)boronic acid |

| CAS Number | 762262-07-7[1] |

| Molecular Formula | C₁₃H₁₈BNO₃[1] |

| Molecular Weight | 247.10 g/mol [1] |

| Appearance | Typically a white to off-white solid |

| Melting Point | 174-178 °C[3] |

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The most logical and convergent approach to synthesizing this compound involves the formation of the central amide bond. This strategy leverages commercially available or readily accessible starting materials.

Retrosynthetic Disconnection

A retrosynthetic analysis points to the disconnection of the amide C-N bond as the key strategic step. This simplifies the target molecule into two synthons: a cyclohexylamine cation equivalent and a 4-carboxyphenylboronic acid anion equivalent. These correspond to the real-world starting materials, cyclohexylamine and 4-carboxyphenylboronic acid.

Caption: Retrosynthetic analysis of the target compound.

This primary route involves two main stages:

-

Preparation of the Key Intermediate: Synthesis of 4-carboxyphenylboronic acid. While commercially available, it can also be prepared from less expensive precursors like 4-formylphenylboronic acid.[7]

-

Amide Bond Formation: The coupling of 4-carboxyphenylboronic acid with cyclohexylamine. This is the final and most critical step.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of 4-Carboxyphenylboronic Acid (Intermediate)

The conversion of an aldehyde to a carboxylic acid is a standard oxidation reaction. Using a mild and selective oxidizing agent is crucial to avoid degradation of the boronic acid moiety.

Protocol: Oxidation of 4-Formylphenylboronic Acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-formylphenylboronic acid (1.0 eq) in a mixture of acetonitrile and a pH 7 phosphate buffer (1:1 v/v).

-

Addition of Oxidant: To the stirring suspension, add sodium chlorite (NaClO₂, 1.5 eq) portion-wise over 15 minutes.

-

Scavenger Addition: In a separate flask, dissolve sulfamic acid (1.5 eq) in water and add it slowly to the reaction mixture to quench any excess oxidant.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Acidify the reaction mixture to pH 2-3 with 1M HCl. A white precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water.

-

-

Drying: Dry the resulting white solid, 4-carboxyphenylboronic acid, under vacuum to a constant weight. The product can be used in the next step without further purification if purity is deemed sufficient by NMR.

Stage 2: Amide Coupling to Yield this compound

The formation of the amide bond is the core of this synthesis. The choice of coupling reagent is critical for achieving high yield and purity. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (Hydroxybenzotriazole), are effective. Alternatively, boric acid itself can catalyze amidation under thermal conditions, offering a greener approach.[8]

Protocol: EDC/HOBt Mediated Amide Coupling

-

Reactant Solubilization: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq). Dissolve these in anhydrous Dimethylformamide (DMF).

-

Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.

-

Nucleophilic Addition: Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Aqueous Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Caption: Experimental workflow for the amide coupling reaction.

Part 3: Purification and Characterization

The Challenge of Purifying Boronic Acids

A significant challenge in working with arylboronic acids is their purification.[9][10] They are known to adhere strongly to silica gel, leading to low recoveries and streaking during column chromatography.[9][11] Furthermore, they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate characterization.

Field-Proven Purification Strategies:

-

Recrystallization (Preferred Method): This is often the most effective method for obtaining high-purity material. A suitable solvent system, such as ethyl acetate/hexanes or methanol/water, should be empirically determined.

-

Acid-Base Extraction: The acidic nature of the boronic acid group allows for purification via pH-mediated extraction. The crude product can be dissolved in a basic aqueous solution (e.g., 1M NaOH), washed with an organic solvent like ether to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer with cold 1M HCl.[10][12]

-

Derivatization: In difficult cases, the boronic acid can be temporarily converted into a more stable and easily crystallizable derivative, such as a diethanolamine adduct.[13][14] This adduct can be purified and then hydrolyzed back to the free boronic acid just before use.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.8-8.0 ppm), cyclohexyl protons (broad multiplets, 1.2-3.9 ppm), amide N-H proton (broad singlet, ~8.2 ppm), and boronic acid B(OH)₂ protons (broad singlet, may exchange with water). |

| ¹³C NMR | Peaks for the carbonyl carbon (~166 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons of the cyclohexyl ring (25-50 ppm). |

| IR Spec. | Characteristic absorptions for O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3250 cm⁻¹), C=O stretch (Amide I, ~1630 cm⁻¹), and N-H bend (Amide II, ~1550 cm⁻¹). |

| LC-MS | A peak corresponding to the molecular ion [M+H]⁺ at m/z 248.1 or [M-H]⁻ at m/z 246.1. |

Part 4: Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug development is as a coupling partner in the Suzuki-Miyaura reaction.[15][16][17][18] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing efficient access to complex biaryl structures that are prevalent in many marketed drugs.[16][18]

The reaction requires activation of the boronic acid with a base to form a boronate species, which then participates in the catalytic cycle.[15]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The presence of the N-cyclohexylbenzamide moiety allows for the introduction of a functional group that can participate in hydrogen bonding or occupy specific hydrophobic pockets within a biological target, making this a highly valuable and versatile synthetic intermediate.

References

- 1. CAS 762262-07-7 | this compound - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. ivychem.com [ivychem.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. reddit.com [reddit.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 18. rjptonline.org [rjptonline.org]

4-(Cyclohexylaminocarbonyl)phenylboronic acid CAS number 762262-07-7

An In-Depth Technical Guide to 4-(Cyclohexylaminocarbonyl)phenylboronic Acid (CAS: 762262-07-7): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound increasingly utilized in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and delve into its primary application as a key building block in palladium-catalyzed cross-coupling reactions. Furthermore, this guide will discuss its potential in drug discovery and materials science, supported by detailed protocols and safety considerations for laboratory professionals.

Introduction to a Multifunctional Building Block

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds offer a unique combination of stability, functional group tolerance, and reactivity, enabling the efficient formation of carbon-carbon bonds.[1] this compound (CAS: 762262-07-7) is a specialized derivative within this class. It incorporates three key structural motifs:

-

A Phenylboronic Acid Group: The reactive center for palladium-catalyzed cross-coupling reactions.

-

An Amide Linker: A stable, common functional group in pharmaceuticals that provides a point for hydrogen bonding.

-

A Cyclohexyl Moiety: A non-aromatic, lipophilic group that can improve a molecule's pharmacokinetic properties.

This unique combination makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds and advanced materials.

Physicochemical and Structural Profile

A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis, including planning reaction conditions and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 762262-07-7 | [2][3] |

| Molecular Formula | C₁₃H₁₈BNO₃ | [2] |

| Molecular Weight | 247.10 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | N/A (Typical) |

| Melting Point | 174-178 °C | [5] |

| Synonyms | (4-(Cyclohexylcarbamoyl)phenyl)boronic acid; N-cyclohexyl 4-boronobenzamide | [2][5] |

| Solubility | Generally soluble in polar organic solvents (e.g., ethers, ketones); low solubility in nonpolar hydrocarbons.[6][7] Empirical testing is recommended for specific solvent systems. | [6][7] |

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into its purity and potential side products. A common and logical laboratory-scale synthesis involves the amide coupling of 4-Carboxyphenylboronic acid with cyclohexylamine.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Protocol: Amide Coupling Synthesis

Causality: This protocol utilizes a standard peptide coupling agent (EDC) to activate the carboxylic acid of 4-carboxyphenylboronic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of cyclohexylamine to form the stable amide bond. A non-nucleophilic base (DIPEA) is used to scavenge the HCl produced, driving the reaction to completion.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Carboxyphenylboronic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 20 minutes to ensure full activation of the carboxylic acid.

-

Amine Addition: Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to introduce the N-cyclohexylbenzamide moiety into a target molecule. This reaction is fundamental for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Representative Suzuki-Miyaura Coupling

Causality: This protocol demonstrates the coupling of our title compound with an aryl bromide. The palladium(0) catalyst initiates the cycle by oxidatively adding to the aryl bromide. A base (K₂CO₃) is essential for activating the boronic acid, converting it to a more nucleophilic boronate species, which then participates in the transmetalation step.[8] The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst.

-

Setup: In a reaction vessel, combine this compound (1.2 eq), the desired aryl halide (e.g., 4-bromoanisole, 1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degassing (sparging with an inert gas for 15-20 minutes) is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove inorganic salts.

-

Purification: Dry the organic phase, concentrate it, and purify the residue using flash column chromatography to isolate the desired biaryl product.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a valuable building block for drug discovery programs.

-

Scaffold Decoration: It can be coupled to various heterocyclic or aromatic halides to rapidly generate libraries of complex molecules for biological screening.

-

Modulation of Physicochemical Properties: The N-cyclohexylamide group introduces lipophilicity and can participate in hydrogen bonding interactions within a biological target, potentially enhancing binding affinity and cell permeability.

-

Boron-Containing Therapeutics: While often used as an intermediate where the boronic acid is consumed, boronic acids themselves are a class of pharmacophores. They can act as reversible covalent inhibitors of serine proteases or be incorporated into molecules for boron neutron capture therapy (BNCT).

Quality Control & Analytical Characterization

Confirming the identity and purity of the reagent is a self-validating step essential for reproducible results.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region), the cyclohexyl ring protons (a series of multiplets in the 1-4 ppm range), and a broad singlet for the amide N-H proton.

-

¹³C NMR: Will confirm the presence of all 13 unique carbon atoms, including the carbonyl carbon (~165-170 ppm) and the carbon atom attached to boron (~130-140 ppm).

-

LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight (247.10 g/mol ) and assess the purity of the sample.

-

Purity (HPLC): High-Performance Liquid Chromatography is the standard method for quantifying purity, which should typically be >98% for use in sensitive synthetic applications.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: This compound is classified as causing skin irritation and serious eye irritation.[9][10] It may be harmful if inhaled or swallowed.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][9][12] For long-term storage, keeping it under an inert atmosphere is recommended to prevent potential degradation.

Conclusion

This compound is more than just a simple reagent; it is a sophisticated and highly functionalized building block. Its reliable performance in the Suzuki-Miyaura cross-coupling reaction, combined with its inherent structural features relevant to medicinal chemistry, makes it an indispensable tool for researchers and scientists. A firm grasp of its properties, synthesis, and handling protocols, as outlined in this guide, will empower professionals in drug development and organic synthesis to leverage its full potential in creating novel and complex molecules.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 762262-07-7 | this compound - Synblock [synblock.com]

- 3. ,762262-07-7-Zhaowusoft-Zhaowusoft [jialipharm.com]

- 4. 3-(Cyclohexylaminocarbonyl)phenylboronic acid | C13H18BNO3 | CID 3769667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of N-cyclohexyl-4-boronobenzamide

Introduction

N-cyclohexyl-4-boronobenzamide is a fascinating molecule that stands at the intersection of amide chemistry and the versatile world of boronic acids. As a bifunctional compound, it presents a unique landscape for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the boronic acid moiety, a powerful functional group known for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, makes this compound a valuable building block.[1] The N-cyclohexylbenzamide portion of the molecule provides a rigid and lipophilic scaffold, influencing its solubility, crystal packing, and potential biological interactions.

This technical guide offers a comprehensive exploration of the core physical properties of N-cyclohexyl-4-boronobenzamide. It is designed for researchers, scientists, and drug development professionals, providing not only a compilation of expected physical data but also the underlying scientific principles and detailed experimental methodologies for their determination. By understanding these fundamental properties, researchers can better design experiments, predict behavior in various matrices, and unlock the full potential of this and related compounds.

Molecular Structure and Physicochemical Properties

| Property | Value/Range | Method of Determination/Reference |

| Molecular Weight | 247.10 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be a white to off-white solid | Based on similar benzamide and boronic acid compounds.[1] |

| Melting Point (°C) | Expected to be in the range of 150-250 °C | Based on related N-cyclohexylbenzamides and arylboronic acids. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility characteristics of boronic acids and benzamides.[1] |

| pKa | Expected to be in the range of 8.5 - 9.5 | Typical pKa range for arylboronic acids.[2] |

| LogP (Octanol-Water Partition Coefficient) | Calculated ~2.5 - 3.5 | Estimation based on molecular structure. |

Expert Insights: The "Why" Behind the Properties

-

Melting Point: The relatively high expected melting point can be attributed to the rigid aromatic ring and the potential for strong intermolecular hydrogen bonding involving the amide N-H, the carbonyl oxygen, and the boronic acid hydroxyl groups. These interactions contribute to a stable crystal lattice that requires significant energy to disrupt.

-

Solubility: The boronic acid group can engage in hydrogen bonding with water, lending some aqueous solubility. However, the lipophilic nature of the cyclohexyl and phenyl rings dominates, leading to greater solubility in organic solvents. The solubility of boronic acids in aqueous solutions can be significantly influenced by pH and the presence of diols, which can form more soluble boronate esters.[3]

-

pKa: Boronic acids are Lewis acids, not Brønsted-Lowry acids. Their acidity arises from the acceptance of a hydroxide ion to form a tetrahedral boronate species. The pKa of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring.[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of N-cyclohexyl-4-boronobenzamide. Below are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the protons on the phenyl ring.

-

Amide Proton: A broad singlet or doublet (depending on coupling) for the N-H proton, typically in the range of δ 8.0-8.5 ppm.

-

Cyclohexyl Protons: A series of multiplets in the aliphatic region (δ 1.0-4.0 ppm) corresponding to the methine and methylene protons of the cyclohexyl ring.

-

Boronic Acid Protons: Two broad singlets for the B(OH)₂ protons, which may be exchangeable with deuterium in deuterated solvents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm. The carbon attached to the boron atom will show a characteristic broad signal due to quadrupolar relaxation.

-

Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-55 ppm.[5]

FTIR (Fourier-Transform Infrared) Spectroscopy

-

N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹.

-

O-H Stretch: A broad band from the boronic acid hydroxyl groups, typically in the region of 3200-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1630-1660 cm⁻¹.

-

B-O Stretch: A strong band in the region of 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of the physical properties of N-cyclohexyl-4-boronobenzamide.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of N-cyclohexyl-4-boronobenzamide.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range suggests a pure compound, while a broad range often indicates the presence of impurities.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the N-cyclohexyl-4-boronobenzamide sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Solubility Determination

Principle: Assessing the solubility in various solvents is crucial for applications in synthesis, formulation, and biological assays.

Methodology (Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Sample Addition: Add an excess amount of N-cyclohexyl-4-boronobenzamide to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

pKa Determination

Principle: The pKa is a measure of the acidity of the boronic acid group. Potentiometric titration is a common and accurate method for its determination.

Methodology (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of N-cyclohexyl-4-boronobenzamide of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding small increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for the spectroscopic characterization of N-cyclohexyl-4-boronobenzamide.

Crystallography and Solid-State Properties

While a specific crystal structure for N-cyclohexyl-4-boronobenzamide is not publicly available, insights can be drawn from related compounds. The crystal packing is expected to be dominated by hydrogen bonding interactions. The amide N-H and C=O groups can form hydrogen-bonded chains or dimers. Furthermore, the boronic acid moieties can form intermolecular hydrogen bonds, often leading to dimeric structures. The cyclohexyl group, with its conformational flexibility (chair, boat, twist-boat), will also play a role in determining the overall crystal packing and density.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of N-cyclohexyl-4-boronobenzamide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling N-cyclohexyl-4-boronobenzamide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]

Conclusion

N-cyclohexyl-4-boronobenzamide is a compound with significant potential, stemming from the unique combination of an amide and a boronic acid functional group. This guide has provided a comprehensive overview of its expected physical properties, grounded in the established chemistry of its constituent parts. The detailed experimental protocols offer a roadmap for researchers to rigorously characterize this molecule and similar compounds. A thorough understanding of these fundamental physical properties is paramount for the successful application of N-cyclohexyl-4-boronobenzamide in the development of new synthetic methodologies, advanced materials, and novel therapeutic agents.

References

- 1. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 2. N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. usbio.net [usbio.net]

- 4. sinfoochem.com [sinfoochem.com]

- 5. N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | C18H22N2 | CID 92093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. usbio.net [usbio.net]

The Enduring Legacy of the Carbon-Boron Bond: A Technical Guide to the Discovery and Evolution of Arylboronic Acid Derivatives

Abstract

From their serendipitous discovery in the late 19th century to their now indispensable role in modern synthetic chemistry, arylboronic acid derivatives have carved a unique and enduring legacy. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of these remarkable compounds. We will traverse the timeline from the pioneering work of Michaelis and Becker to the Nobel Prize-winning development of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary carbon-carbon bond formation. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical narrative but also a detailed examination of the underlying chemical principles and practical, field-proven experimental methodologies.

The Dawn of a New Bond: The Initial Discovery

The story of arylboronic acids begins in 1880, a time of burgeoning exploration in the field of organometallic chemistry. The German chemist Alfred Michaelis, along with his student P. Becker, reported the first synthesis of an arylboronic acid, specifically phenylboronic acid. Their method, while rudimentary by today's standards, laid the foundational stone for an entirely new class of organic compounds.

The initial synthesis was a rather forceful affair, involving the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures. This reaction yielded phenylboron dichloride, which was then hydrolyzed to afford phenylboronic acid.

Reaction Scheme of Michaelis and Becker (1880):

(C₆H₅)₂Hg + 2 BCl₃ → 2 C₆H₅BCl₂ + HgCl₂

C₆H₅BCl₂ + 2 H₂O → C₆H₅B(OH)₂ + 2 HCl

The choice of diphenylmercury as the arylating agent was a reflection of the limited organometallic reagents available at the time. While effective, the toxicity of mercury compounds and the harsh reaction conditions highlighted the need for more practical and general synthetic routes. This initial discovery, however, opened the door to the investigation of the unique properties of the carbon-boron bond.

The Evolution of Synthesis: A Journey Towards Practicality and Versatility

For several decades following their discovery, the study of arylboronic acids remained a relatively niche area of chemistry due to the limitations of the available synthetic methods. The turning point came with the development of more accessible and versatile organometallic reagents, particularly Grignard and organolithium reagents.

The Grignard Revolution: A More Accessible Route

The advent of Grignard reagents in the early 20th century provided a significantly more practical and general method for the synthesis of arylboronic acids. This approach involves the reaction of an arylmagnesium halide with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.

The causality behind this experimental choice lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic boron atom of the borate ester. The subsequent hydrolysis cleaves the boronic ester to yield the desired arylboronic acid. This method remains one of the most common and cost-effective ways to prepare a wide range of arylboronic acids.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromobenzene solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

-

-

Borylation:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of trimethyl borate (1.2 eq) in anhydrous THF.

-

Add the trimethyl borate solution dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. A thick white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (test with pH paper).

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylboronic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or a mixture of toluene and heptane.

-

The Rise of Transition Metal Catalysis: The Miyaura Borylation

A significant leap forward in the synthesis of arylboronic acids came with the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation reaction, developed in the 1990s, allows for the direct synthesis of arylboronic esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

This method offers several advantages over the traditional Grignard and organolithium routes, including milder reaction conditions and a broader functional group tolerance. The causality here lies in the ability of the palladium catalyst to facilitate the oxidative addition to the aryl halide and subsequent transmetalation with the diboron reagent.

The Suzuki-Miyaura Coupling: A Paradigm Shift in Organic Synthesis

The true transformative power of arylboronic acids was fully realized with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki in 1979. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an arylboronic acid and an organic halide (or triflate).

The profound impact of this reaction on organic synthesis, particularly in the pharmaceutical and materials science industries, cannot be overstated. It provides a highly efficient and versatile method for the construction of biaryl and substituted aromatic systems, which are common motifs in many biologically active molecules and functional materials. The significance of this work was recognized with the Nobel Prize in Chemistry in 2010, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid (R²-B(OH)₂) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl halide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

-

Solvent Addition and Reaction:

-

Add the degassed solvent(s) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by column chromatography on silica gel.

-

Modern Applications and Future Outlook

The versatility and reliability of arylboronic acids and their derivatives have led to their widespread application in numerous scientific disciplines.

Table 1: Key Application Areas of Arylboronic Acid Derivatives

| Application Area | Description |

| Drug Discovery | Synthesis of complex biaryl structures found in many pharmaceuticals. |

| Materials Science | Preparation of organic light-emitting diodes (OLEDs), polymers, and liquid crystals. |

| Agrochemicals | Development of new herbicides and pesticides. |

| Chemical Sensors | Design of sensors for the detection of saccharides and other biologically relevant molecules. |

The field of arylboronic acid chemistry continues to evolve, with ongoing research focused on the development of more efficient and sustainable catalytic systems, the synthesis of novel boronic acid derivatives with unique properties, and the expansion of their applications into new and exciting areas. The enduring legacy of the carbon-boron bond, first forged in the 19th century, is a testament to the power of fundamental chemical discovery and its profound impact on the modern world.

A Guide to the Spectroscopic Characterization of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-(Cyclohexylaminocarbonyl)phenylboronic acid (CAS 762262-07-7), a compound of interest in drug discovery and organic synthesis. While experimental spectra for this specific molecule are not widely available in the public domain, this document leverages predictive models and comparative data from analogous structures to offer a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this and similar molecules through modern spectroscopic techniques.

Introduction: The Significance of this compound

This compound belongs to the class of substituted phenylboronic acids, which are pivotal building blocks in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The presence of both a boronic acid moiety and a cyclohexylamide group imparts a unique combination of reactivity and structural features, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds.

The boronic acid group can engage in reversible covalent bonding with diols, a property exploited in the design of sensors and drug delivery systems. The N-cyclohexylbenzamide portion of the molecule provides a rigid and lipophilic scaffold, which can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the formula C₁₃H₁₈BNO₃ and a molecular weight of 247.10 g/mol , is the foundation for interpreting its spectroscopic data[1]. The key structural components that will manifest in its spectra are:

-

The 1,4-disubstituted benzene ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific vibrational modes in the IR spectrum.

-

The boronic acid group (-B(OH)₂): This functional group has distinct features in both IR and NMR spectroscopy.

-

The amide linkage (-CONH-): The amide bond will show a strong carbonyl stretch in the IR spectrum and a proton signal in the ¹H NMR spectrum.

-

The cyclohexyl group: This saturated carbocyclic ring will produce a complex set of signals in the aliphatic region of the NMR spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Experimental Protocol (Predicted):

-

Dissolve ~5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 10.0 | Broad Singlet | 2H | B(OH)₂ |

| ~8.5 - 8.2 | Doublet | 1H | N-H (Amide) |

| ~7.9 - 7.7 | Doublet | 2H | Aromatic protons ortho to the amide |

| ~7.7 - 7.5 | Doublet | 2H | Aromatic protons ortho to the boronic acid |

| ~3.8 - 3.6 | Multiplet | 1H | Cyclohexyl C-H (adjacent to N) |

| ~2.0 - 1.1 | Multiplet | 10H | Cyclohexyl CH₂ |

Interpretation:

-

Boronic Acid Protons: The protons of the B(OH)₂ group are expected to be highly deshielded and exchangeable, resulting in a broad singlet at a downfield chemical shift.

-

Amide Proton: The amide proton (N-H) will appear as a doublet due to coupling with the adjacent cyclohexyl C-H. Its chemical shift is influenced by hydrogen bonding.

-

Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group will be more deshielded than those ortho to the boronic acid group.

-

Cyclohexyl Protons: The cyclohexyl group will show a complex series of overlapping multiplets in the aliphatic region of the spectrum. The proton on the carbon attached to the nitrogen will be the most downfield of this group due to the inductive effect of the nitrogen atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 - 164 | C=O (Amide Carbonyl) |

| ~138 - 136 | Aromatic C-B |

| ~134 - 132 | Aromatic C-C=O |

| ~129 - 127 | Aromatic CH (ortho to amide) |

| ~127 - 125 | Aromatic CH (ortho to boronic acid) |

| ~50 - 48 | Cyclohexyl C-N |

| ~33 - 31 | Cyclohexyl CH₂ (adjacent to C-N) |

| ~26 - 24 | Cyclohexyl CH₂ |

| ~25 - 23 | Cyclohexyl CH₂ |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon atom, appearing at a characteristic downfield shift.

-

Aromatic Carbons: The four distinct aromatic carbons will have chemical shifts influenced by their substituents. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

-

Cyclohexyl Carbons: The cyclohexyl carbons will appear in the aliphatic region, with the carbon directly attached to the nitrogen being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol (Predicted):

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch (boronic acid) |

| ~3300 - 3100 | Medium | N-H stretch (amide) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2930, 2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1600, 1480 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~850 | Strong | para-disubstituted C-H bend |

Interpretation:

The IR spectrum will be dominated by strong absorptions from the O-H and N-H stretching vibrations, the amide carbonyl (Amide I) stretch, and the B-O stretch of the boronic acid. The presence of both aromatic and aliphatic C-H stretches further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data (ESI):

| m/z | Ion | Interpretation |

| 248.1456 | [M+H]⁺ | Protonated molecular ion (in positive mode) |

| 246.1300 | [M-H]⁻ | Deprotonated molecular ion (in negative mode) |

| 270.1275 | [M+Na]⁺ | Sodium adduct (in positive mode) |

| 166.0505 | [M+H - C₆H₁₀]⁺ | Loss of cyclohexene from the molecular ion |

| 149.0239 | [M+H - C₆H₁₁N]⁺ | Loss of cyclohexylamine from the molecular ion |

| 121.0508 | [HOOC-C₆H₄-B(OH)₂]⁺ | Cleavage of the amide bond |

Fragmentation Pathway:

Under ESI conditions, the molecule is expected to readily form the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the cyclohexyl group.

Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectroscopic data, offering a valuable resource for the identification and structural elucidation of this compound and its derivatives. While based on predictive models and data from analogous structures, the interpretations herein provide a solid foundation for any future experimental investigation. The unique spectral features arising from the interplay of the phenylboronic acid, amide, and cyclohexyl moieties allow for a confident structural assignment.

References

Methodological & Application

Application Notes and Protocols: Leveraging 4-(Cyclohexylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling for Advanced Synthesis

Introduction: A Versatile Building Block for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the arsenal of synthetic chemists, particularly within the pharmaceutical and materials science sectors.[1] Its capacity for forging carbon-carbon bonds with high efficiency and broad functional group tolerance has accelerated the discovery and development of novel therapeutics.[2][3] Central to this reaction's success is the diverse array of available organoboron reagents. Among these, 4-(Cyclohexylaminocarbonyl)phenylboronic acid emerges as a particularly valuable building block. Its structure, incorporating a rigid phenylboronic acid core with a flexible and lipophilic N-cyclohexyl amide group, makes it an attractive component for synthesizing molecules with potential applications in medicinal chemistry.[2][4] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions.

Molecular Structure and Properties:

-

IUPAC Name: [4-(cyclohexylcarbamoyl)phenyl]boronic acid

-

CAS Number: 762262-07-7

-

Molecular Formula: C₁₃H₁₈BNO₃

-

Molecular Weight: 247.10 g/mol

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. The process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The final step involves the elimination of the newly formed biaryl product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Field-Proven Experimental Protocol

The following protocol is a robust, field-proven method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This procedure is adapted from methodologies reported in the synthesis of biaryl amide derivatives and serves as an excellent starting point for a wide range of substrates.[5][6]

Reaction Scheme:

(A generic reaction scheme showing this compound coupling with an Ar-Br to form the biphenyl product)

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (3.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment. This is crucial as oxygen can lead to the undesirable homocoupling of the boronic acid and deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The solvent mixture is critical; dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Expert Insights and Causality Behind Experimental Choices

-

Choice of Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[6] It is a pre-catalyst that generates the active Pd(0) species in situ. For more challenging couplings, or to improve reaction times and catalyst loading, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands can be employed.

-

The Role of the Base: The base is critical for the activation of the boronic acid.[7] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings and is generally compatible with a wide range of functional groups. For less reactive aryl chlorides or sterically hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.

-

Solvent System: The use of a biphasic solvent system like dioxane/water is common.[8] Dioxane or other ethers like THF are excellent solvents for the organic components, while water is necessary to dissolve the inorganic base. The presence of water is also believed to play a role in stabilizing the catalytic species.

-

Potential Side Reactions:

-

Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct from the boronic acid. This can be minimized by using carefully dried solvents and running the reaction under inert conditions.

-

Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Thoroughly degassing the solvents and maintaining an inert atmosphere are key to preventing this side reaction.

-

Data Presentation: Optimizing Reaction Conditions

The optimal conditions for a Suzuki-Miyaura coupling can be highly dependent on the specific substrates used. The following table provides a general guide for optimizing the reaction with this compound.

| Parameter | Condition 1 (Standard) | Condition 2 (For less reactive halides) | Rationale |

| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride | C-Cl bonds are stronger and require more active catalysts and stronger bases for oxidative addition. |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ with SPhos (1-2 mol%) | Ligands like SPhos enhance catalyst activity and stability, facilitating the coupling of less reactive halides. |

| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Stronger bases are often more effective for activating boronic acids in challenging couplings. |

| Solvent | Dioxane/Water (4:1) | Toluene/Water or 2-MeTHF/Water | Toluene and 2-MeTHF can be effective alternatives and may offer advantages in terms of product isolation. |

| Temperature | 80-100 °C | 100-120 °C | Higher temperatures can overcome the activation energy barrier for more difficult couplings. |

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. The protocols and insights provided in this application note offer a solid foundation for its successful implementation in research and development settings. By understanding the key parameters that govern the reaction and by carefully selecting the catalyst, base, and solvent system, researchers can effectively utilize this building block to construct novel molecules with significant potential in medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. escholarship.org [escholarship.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chan-Lam Coupling with Aryl Boronic Acids

Introduction: A Practical Bridge for C-N and C-O Bond Formation

In the landscape of synthetic organic chemistry, the formation of carbon-heteroatom bonds is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials.[1] Among the array of methodologies, the Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, has emerged as a powerful and versatile tool for the creation of C-N and C-O bonds.[2][3] This copper-catalyzed cross-coupling reaction of aryl boronic acids with N-H or O-H containing nucleophiles offers a compelling alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[2][4]

A key advantage of the Chan-Lam coupling lies in its operational simplicity and milder reaction conditions.[1][3] Often, these reactions can be conducted at room temperature and are tolerant of air and moisture, which simplifies the experimental setup significantly.[3] The use of copper, an earth-abundant and relatively inexpensive metal, further enhances its appeal from both an economic and environmental perspective.[3]

This guide provides a comprehensive overview of the Chan-Lam coupling with a focus on practical application. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for its execution, and provide a troubleshooting guide to navigate common challenges.

Mechanistic Insights: The Copper-Catalyzed Cycle

The Chan-Lam coupling reaction proceeds through a catalytic cycle involving a copper species that shuttles between different oxidation states. While the precise mechanism can be complex and influenced by various factors, a generally accepted pathway is illustrated below.[2][5]

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

The key steps in the mechanism are:

-

Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.[5]

-